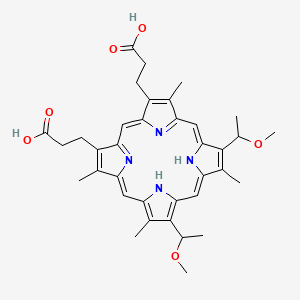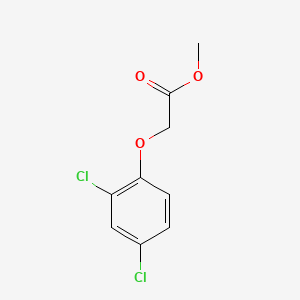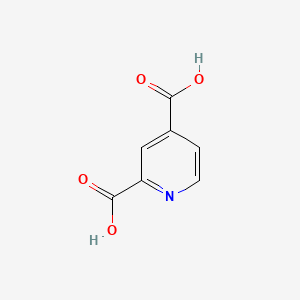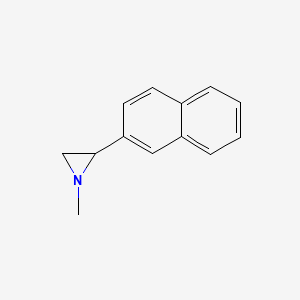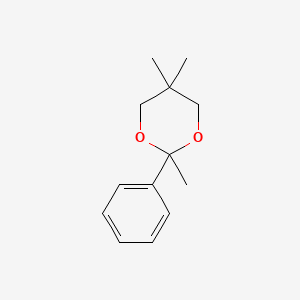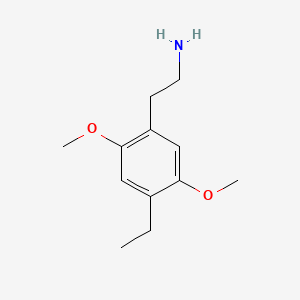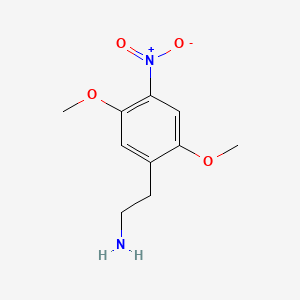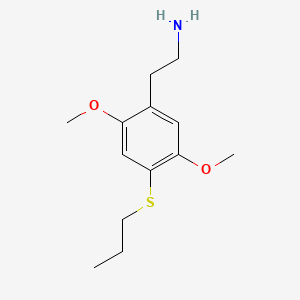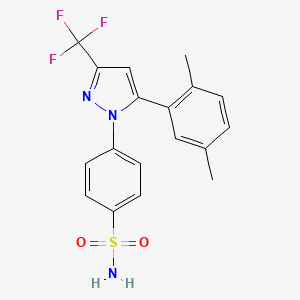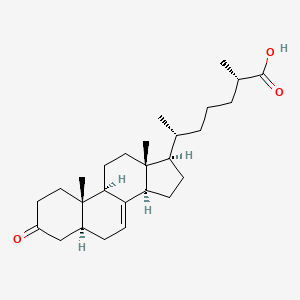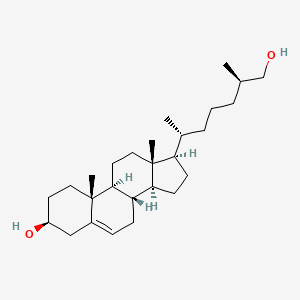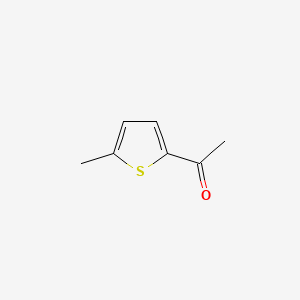![molecular formula C12H14N4O8 B1664091 2-脱氧-2-[(7-硝基-2,1,3-苯并噁二唑-4-基)氨基]-D-葡萄糖 CAS No. 186689-07-6](/img/structure/B1664091.png)
2-脱氧-2-[(7-硝基-2,1,3-苯并噁二唑-4-基)氨基]-D-葡萄糖
描述
2-(7-硝基-2,1,3-苯并噁二唑-4-基)-D-葡萄糖胺,通常称为 2-NBDG,是一种荧光标记的脱氧葡萄糖类似物。它主要用于监测活细胞和组织中的葡萄糖摄取。 该化合物由于其能够充当葡萄糖示踪剂,提供对细胞代谢和葡萄糖转运机制的见解,因此在生物学和医学研究中特别有价值 .
科学研究应用
2-(7-硝基-2,1,3-苯并噁二唑-4-基)-D-葡萄糖胺在科学研究中具有广泛的应用:
化学: 用作荧光探针来研究葡萄糖转运和代谢。
生物学: 用于细胞成像,实时监测葡萄糖摄取。
医学: 用于癌症研究,根据肿瘤细胞的葡萄糖摄取率检测肿瘤细胞。
作用机制
2-(7-硝基-2,1,3-苯并噁二唑-4-基)-D-葡萄糖胺发挥其作用的机制涉及它被细胞中的葡萄糖转运蛋白吸收。一旦进入细胞,它就会被己糖激酶磷酸化,将其困在细胞内。 该化合物的荧光性质允许可视化和量化葡萄糖摄取,提供对细胞代谢的宝贵见解 .
生化分析
Biochemical Properties
2-NBDG interacts with glucose transporters (GLUTs), specifically GLUT1 and GLUT3, to enter cells . These transporters are proteins that facilitate the transport of glucose across the plasma membrane . The interaction between 2-NBDG and GLUTs is crucial for the compound’s uptake into cells .
Cellular Effects
2-NBDG has significant effects on various types of cells and cellular processes. For instance, it has been used to detect glucose transport in astrocytes exposed to oxygen-glucose deprivation . In mammalian cells, one transporter for 2-NBDG is GLUT2 . In bacterial cells, the predominant transporter is the mannose phosphotransferase system . Cells that lack these or other compatible transporters do not take up 2-NBDG .
Molecular Mechanism
The molecular mechanism of 2-NBDG involves its uptake into cells via glucose transporters, followed by its phosphorylation at the C-6 position to give 2-NBDG-6-phosphate . This phosphorylation process is crucial for the compound to be retained in the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the uptake of 2-NBDG is temperature-, concentration-, and time-dependent . Despite significant uptake of 2-NBDG mediated by GLUT transporters into nonpermeabilized cells, electric pulses significantly increased the 2-NBDG uptake into the cells .
Dosage Effects in Animal Models
While specific studies on the dosage effects of 2-NBDG in animal models are limited, it is known that the compound is used as a fluorescent tracer for monitoring glucose uptake into living cells . Therefore, it can be inferred that the effects of 2-NBDG would vary with different dosages, similar to other compounds used in biological research.
Metabolic Pathways
Once 2-NBDG is taken up by cells, it is metabolized to a non-fluorescent derivative . This indicates that 2-NBDG is involved in metabolic pathways within the cell, although the specific enzymes or cofactors it interacts with are not clearly defined in the literature.
Transport and Distribution
2-NBDG is transported into cells by the same glucose transporter (GLUT) as glucose . This suggests that the compound is distributed within cells and tissues in a similar manner to glucose. The specific transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, are not clearly defined in the literature.
Subcellular Localization
Given that it is a glucose analog and is taken up by cells via glucose transporters, it can be inferred that 2-NBDG would be localized in the same subcellular compartments where glucose metabolism occurs, such as the cytoplasm .
准备方法
合成路线和反应条件
2-(7-硝基-2,1,3-苯并噁二唑-4-基)-D-葡萄糖胺的合成通常涉及以下步骤:
起始材料: 合成从 D-葡萄糖胺和 7-硝基-2,1,3-苯并噁二唑开始。
反应条件: 反应在温和条件下进行,以保持葡萄糖部分的完整性。通常,反应涉及在 D-葡萄糖胺的胺基和硝基苯并噁二唑部分之间形成酰胺键。
纯化: 使用色谱技术纯化产物,以确保高纯度和产率.
工业生产方法
在工业环境中,2-(7-硝基-2,1,3-苯并噁二唑-4-基)-D-葡萄糖胺的生产遵循类似的合成路线,但规模更大。该过程包括:
批量合成: 在工业反应器中反应大量起始材料。
优化: 优化反应条件,以实现最大产率和纯度。
化学反应分析
反应类型
2-(7-硝基-2,1,3-苯并噁二唑-4-基)-D-葡萄糖胺经历多种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,导致形成各种氧化衍生物。
还原: 还原反应可以修饰硝基,可能将其转化为胺基。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠或催化氢化等还原剂。
主要产物
相似化合物的比较
类似化合物
2-脱氧-D-葡萄糖: 另一种用于代谢研究的葡萄糖类似物。
氟脱氧葡萄糖 (FDG): 一种用于正电子发射断层扫描 (PET) 成像的放射性标记葡萄糖类似物。
6-磷酸甘露糖: 一种参与细胞代谢的糖磷酸.
独特性
2-(7-硝基-2,1,3-苯并噁二唑-4-基)-D-葡萄糖胺由于其荧光性质而独一无二,这使得能够对葡萄糖摄取进行非放射性、实时监测。 这使得它在活细胞成像和流式细胞术中特别有用,为放射性标记葡萄糖类似物提供了一种更安全、更通用的替代方法 .
属性
IUPAC Name |
3,4,5,6-tetrahydroxy-2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O8/c17-3-6(11(20)12(21)8(19)4-18)13-5-1-2-7(16(22)23)10-9(5)14-24-15-10/h1-3,6,8,11-13,18-21H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTFFEUUGHUPQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NC(C=O)C(C(C(CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


